sodium;4-iodopyridine-2-carboxylate
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Overview
Description
Sodium;4-iodopyridine-2-carboxylate is a chemical compound that belongs to the class of iodopyridines It is characterized by the presence of an iodine atom at the 4-position of the pyridine ring and a carboxylate group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of sodium;4-iodopyridine-2-carboxylate typically involves the iodination of pyridine derivatives. One common method is the diazotization-Sandmeyer reaction, where an amine is diazotized and then treated with iodine to introduce the iodine atom at the desired position . The reaction conditions often require low temperatures to ensure the stability of the intermediates and the final product.
Industrial Production Methods: Industrial production of this compound may involve large-scale iodination processes using similar reaction conditions as in laboratory synthesis. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions: Sodium;4-iodopyridine-2-carboxylate can undergo various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Water radical cations are used as oxidizing agents under ambient conditions.
Substitution: Palladium catalysts and boron reagents are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed:
Oxidation: Quaternary ammonium cations.
Substitution: Various substituted pyridine derivatives, depending on the reagents used.
Scientific Research Applications
Sodium;4-iodopyridine-2-carboxylate has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of sodium;4-iodopyridine-2-carboxylate involves its ability to participate in various chemical reactions due to the presence of the iodine atom and the carboxylate group. These functional groups allow the compound to interact with different molecular targets and pathways, facilitating the formation of new chemical bonds and the modification of existing ones .
Comparison with Similar Compounds
4-Amino-3-iodopyridine: This compound has similar reactivity but differs in the position of the amino group.
4-Amino-3-chloropyridine: This compound has a chlorine atom instead of iodine and shows different reactivity and yield in chemical reactions.
Uniqueness: Sodium;4-iodopyridine-2-carboxylate is unique due to the presence of both the iodine atom and the carboxylate group, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications.
Properties
IUPAC Name |
sodium;4-iodopyridine-2-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4INO2.Na/c7-4-1-2-8-5(3-4)6(9)10;/h1-3H,(H,9,10);/q;+1/p-1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXBYKBIRCCTBQG-UHFFFAOYSA-M |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1I)C(=O)[O-].[Na+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CN=C(C=C1I)C(=O)[O-].[Na+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3INNaO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.99 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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